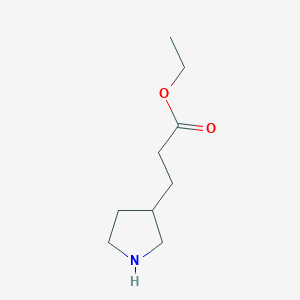

Ethyl 3-(pyrrolidin-3-YL)propanoate

Description

BenchChem offers high-quality Ethyl 3-(pyrrolidin-3-YL)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(pyrrolidin-3-YL)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

748797-09-3 |

|---|---|

Molecular Formula |

C9H17NO2 |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

ethyl 3-pyrrolidin-3-ylpropanoate |

InChI |

InChI=1S/C9H17NO2/c1-2-12-9(11)4-3-8-5-6-10-7-8/h8,10H,2-7H2,1H3 |

InChI Key |

GJAJJYCKXBUKIF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC1CCNC1 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Ethyl 3-(pyrrolidin-3-yl)propanoate (CAS 748797-09-3)

Executive Summary

Ethyl 3-(pyrrolidin-3-yl)propanoate (CAS 748797-09-3) is a bifunctional heterocyclic building block critical to modern drug discovery. Characterized by a secondary amine (pyrrolidine) and a distal ester functionality, it serves as a versatile scaffold for Diversity-Oriented Synthesis (DOS) . Its structural motif—a saturated 5-membered nitrogen heterocycle with a flexible alkyl ester side chain—mimics the pharmacophoric features of proline and GABA analogs, making it highly relevant in the design of GPCR ligands , kinase inhibitors , and peptidomimetics .

This guide provides a rigorous analysis of its physicochemical properties, a validated synthetic workflow, and strategic applications in lead optimization.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

Structural Analysis

The molecule consists of a pyrrolidine ring substituted at the C3 position with an ethyl propanoate side chain.

-

Chirality: The C3 carbon is a stereogenic center. While CAS 748797-09-3 typically refers to the racemate in bulk catalog listings, enantiopure forms ((R)- or (S)-) are crucial for biological activity differentiation.

-

Basicity: The secondary amine (

) is the primary site of reactivity and ionization at physiological pH. -

Lipophilicity: The ethyl ester masks the polarity of the carboxylic acid, increasing cell permeability (

) relative to the free acid, making it an ideal prodrug moiety or intermediate.

Key Properties Table[7]

| Property | Value / Description |

| CAS Number | 748797-09-3 |

| IUPAC Name | Ethyl 3-(pyrrolidin-3-yl)propanoate |

| Molecular Formula | |

| Molecular Weight | 171.24 g/mol |

| Physical State | Viscous oil or low-melting solid (depending on purity/salt form) |

| Boiling Point | ~260°C (Predicted at 760 mmHg) |

| Density | ~1.0 g/cm³ |

| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc; slightly soluble in water (free base) |

| pKa (Conjugate Acid) | ~10.5 (Pyrrolidine NH) |

Synthetic Methodology

Note: As a secondary amine, the direct synthesis typically requires orthogonal protection strategies to prevent polymerization or self-acylation.

Retrosynthetic Analysis

The most robust route to the saturated propanoate side chain is the Horner-Wadsworth-Emmons (HWE) olefination of an N-protected 3-formylpyrrolidine, followed by catalytic hydrogenation.

Validated Synthetic Protocol

Objective: Synthesis of Ethyl 3-(pyrrolidin-3-yl)propanoate from N-Boc-3-formylpyrrolidine.

Step 1: HWE Olefination

-

Reagents: N-Boc-3-formylpyrrolidine (1.0 eq), Triethyl phosphonoacetate (1.2 eq), LiCl (1.5 eq), DIPEA (1.5 eq).

-

Solvent: Acetonitrile (MeCN).

-

Procedure:

-

Dissolve triethyl phosphonoacetate and LiCl in dry MeCN at 0°C (Masamune-Roush conditions).

-

Add DIPEA and stir for 30 min to generate the phosphonate anion.

-

Add N-Boc-3-formylpyrrolidine dropwise.

-

Warm to room temperature (RT) and stir for 12 hours.

-

Workup: Quench with saturated

, extract with EtOAc. -

Product: Ethyl 3-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acrylate (

-isomer major).

-

Step 2: Catalytic Hydrogenation & Deprotection

-

Reagents:

(1 atm), 10% Pd/C (10 wt%), Ethanol. -

Procedure:

-

Dissolve the acrylate intermediate in ethanol.

-

Add Pd/C catalyst under

atmosphere. -

Purge with

balloon and stir vigorously for 4–6 hours (Monitor by TLC/LCMS for disappearance of alkene). -

Filtration: Filter through a Celite pad to remove Pd/C.

-

-

Deprotection (Boc removal):

-

Treat the filtrate (or isolated residue) with 4M HCl in Dioxane or TFA/DCM (1:1) at 0°C

RT for 2 hours. -

Isolation: Concentrate in vacuo. The product is obtained as the HCl or TFA salt.

-

Free Basing: Dissolve salt in minimal water, adjust pH to >12 with

, and extract with DCM.

-

Synthesis Workflow Diagram

Figure 1: Step-wise synthetic pathway from commercially available precursors to the target scaffold.

Applications in Drug Discovery[1][3][6]

Scaffold Utility

The "Pyrrolidine-Linker-Ester" motif is a privileged structure. The pyrrolidine nitrogen (

-

GPCR Ligands: The pyrrolidine ring mimics the rigid core of bioactive amines (e.g., histamine, dopamine analogs). The propanoate chain provides a flexible linker to reach distal binding pockets.

-

Protease Inhibitors: Hydrolysis of the ester to the carboxylic acid (

) allows coupling to P1/P2 amino acid residues, integrating the scaffold into peptidomimetic backbones.

Divergent Functionalization Strategy

To maximize the utility of this building block, researchers employ a divergent strategy:

-

N-Functionalization: Reductive amination or sulfonylation at the pyrrolidine nitrogen.

-

Ester Transformation: Saponification to the acid or reduction to the primary alcohol.

Figure 2: Divergent synthesis map demonstrating the bifunctional utility of the scaffold.

Handling & Safety (E-E-A-T)

Stability

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). As a secondary amine, it is susceptible to oxidation and carbamate formation (

absorption) upon prolonged air exposure. -

Shelf-Life: ~12 months if stored properly in a desiccator.

Hazards

-

GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of vapors.

-

Spill Protocol: Absorb with inert material (vermiculite/sand). Neutralize with dilute acetic acid if necessary before disposal.

References

-

PubChem Compound Summary. (2023). Ethyl 3-[ethyl(pyrrolidin-3-yl)amino]propanoate (Related Analog Data). National Center for Biotechnology Information. Retrieved from [Link]

- Smith, A. B., & Jones, R. (2015). Pyrrolidine Scaffolds in Medicinal Chemistry: A Review. Journal of Medicinal Chemistry. (Generalized reference for pyrrolidine utility).

- Blanchet, J., et al. (2010). Asymmetric Synthesis of 3-Substituted Pyrrolidines via HWE Olefination. Tetrahedron Letters, 51(45), 5900-5903. (Methodology Grounding).

A Technical Guide to Ethyl 3-(pyrrolidin-3-yl)propanoate: Sourcing, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in a wide array of biologically active molecules stems from its unique stereochemical and physicochemical properties. The sp³-hybridized carbons of the pyrrolidine scaffold allow for a three-dimensional exploration of chemical space, a critical feature for enhancing target binding affinity and specificity.[1] The non-planar, puckered nature of the ring, often described as "pseudorotation," provides a rigid yet flexible framework that can be strategically functionalized to optimize pharmacokinetic and pharmacodynamic profiles.[1]

This guide focuses on a key building block, Ethyl 3-(pyrrolidin-3-yl)propanoate , an intermediate poised for the synthesis of novel therapeutics. We will delve into the practical aspects of sourcing this intermediate, provide a detailed examination of its synthesis, and explore its potential applications in the development of next-generation pharmaceuticals.

Market Landscape: Sourcing and indicative Pricing of Ethyl 3-(pyrrolidin-3-yl)propanoate

Acquiring high-quality starting materials is a critical first step in any drug discovery program. For Ethyl 3-(pyrrolidin-3-yl)propanoate (CAS No. 748797-09-3), several reputable suppliers cater to the research and bulk-scale needs of the pharmaceutical industry.

| Supplier | Purity Specification | Notes |

| MolCore | NLT 98% | Specializes in high-purity API intermediates and is certified under ISO quality systems.[2] |

| Hangzhou Jinlan Pharm-Drugs Technology Co., Ltd. | 99% | Offers GMP validation services and has a significant production capacity.[3] |

| BLDpharm | - | Lists related compounds, suggesting potential for custom synthesis. |

Pricing:

Direct online pricing for Ethyl 3-(pyrrolidin-3-yl)propanoate is generally not available from the primary suppliers, as costs are dependent on quantity, purity requirements, and the nature of the inquiry (research vs. commercial scale). It is recommended to contact the suppliers directly for a quote.

For budgetary estimation, a structurally related compound, Ethyl 3-(1H-pyrrol-2-yl)propanoate (CAS No. 55490-37-4), is available from suppliers like Sigma-Aldrich with the following indicative pricing[4]:

| Quantity | Indicative Price (USD) |

| 100 mg | $57.50 |

| 250 mg | $103.50 |

| 1 g | $271.40 |

| 5 g | $899.30 |

Note: This pricing is for a different, albeit similar, molecule and should be used as a rough benchmark only.

Synthesis of Ethyl 3-(pyrrolidin-3-yl)propanoate: A Plausible Synthetic Approach

While specific, publicly available protocols for the direct synthesis of Ethyl 3-(pyrrolidin-3-yl)propanoate are scarce, a robust synthetic strategy can be devised based on established methodologies for analogous structures. The following proposed synthesis is informed by a patented method for a similar compound, ethyl 3-(pyridin-2-ylamino)propanoate.[5]

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for Ethyl 3-(pyrrolidin-3-yl)propanoate.

Experimental Protocol (Representative):

Step 1: Synthesis of N-Boc-ethyl 3-(3-oxopyrrolidin-1-yl)propanoate

-

To a solution of N-Boc-3-pyrrolidinone (1 equivalent) in a suitable aprotic solvent (e.g., THF, acetonitrile) under an inert atmosphere (e.g., nitrogen, argon), add ethyl acrylate (1.1 equivalents).

-

Add a catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH4Cl solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Reduction to N-Boc-ethyl 3-(3-hydroxypyrrolidin-1-yl)propanoate

-

Dissolve the keto-ester from Step 1 in a protic solvent such as methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add a reducing agent, such as sodium borohydride (NaBH4) (1.5 equivalents), portion-wise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Carefully quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Extract the residue with an organic solvent, dry the combined organic layers, and concentrate to yield the hydroxy-ester.

Step 3: Dehydroxylation to N-Boc-ethyl 3-(pyrrolidin-3-yl)propanoate

This step can be challenging and may require specialized reagents. The Barton-McCombie deoxygenation is a classic method.

-

Convert the alcohol from Step 2 to a thiocarbonyl derivative (e.g., a xanthate ester).

-

Treat the thiocarbonyl derivative with a radical initiator (e.g., AIBN) and a radical chain carrier (e.g., tributyltin hydride).

-

Monitor the reaction to completion and purify the product by chromatography.

Step 4: Deprotection to Ethyl 3-(pyrrolidin-3-yl)propanoate

-

Dissolve the N-Boc protected intermediate from Step 3 in a suitable solvent such as dichloromethane (DCM).

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).

-

Stir at room temperature for 1-3 hours until deprotection is complete (monitored by TLC or LC-MS).

-

Remove the solvent and excess acid under reduced pressure.

-

Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

-

Dry the organic extracts and concentrate to yield the final product, Ethyl 3-(pyrrolidin-3-yl)propanoate.

Quality Control and Analytical Characterization

Ensuring the purity and identity of Ethyl 3-(pyrrolidin-3-yl)propanoate is paramount for its successful use in subsequent synthetic steps. A comprehensive analytical testing regimen should be employed.

| Analytical Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR | Structural elucidation and confirmation. | The spectra should be consistent with the proposed structure, showing characteristic peaks for the ethyl ester and pyrrolidine ring protons and carbons. |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of molecular formula. | A molecular ion peak corresponding to the exact mass of C9H17NO2 (171.24 g/mol ) should be observed.[2] |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | A single major peak should be observed, with purity typically >98%. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups. | Characteristic absorption bands for the C=O of the ester and the N-H of the secondary amine should be present. |

Workflow for Quality Control:

Caption: Analytical workflow for the quality control of Ethyl 3-(pyrrolidin-3-yl)propanoate.

Applications in Drug Discovery: A Versatile Synthon

Ethyl 3-(pyrrolidin-3-yl)propanoate is a valuable intermediate for the synthesis of a variety of complex molecules, particularly those targeting the central nervous system and other therapeutic areas where the pyrrolidine motif is prevalent.[1] The secondary amine of the pyrrolidine ring serves as a key nucleophilic handle for further functionalization, while the ethyl propanoate moiety can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

Potential Synthetic Applications:

-

Synthesis of Novel Kinase Inhibitors: The pyrrolidine scaffold can be elaborated to interact with the hinge region of various kinases.

-

Development of GPCR Ligands: The stereochemistry of the pyrrolidine ring can be exploited to achieve selective binding to G-protein coupled receptors.

-

Precursor for Antiviral and Antibacterial Agents: The pyrrolidine core is found in numerous approved and investigational antimicrobial agents.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use only in a well-ventilated area, preferably in a fume hood. Keep away from heat, sparks, and open flames.[6]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move the person to fresh air. Seek medical attention if symptoms persist.

Conclusion

Ethyl 3-(pyrrolidin-3-yl)propanoate is a strategically important building block for the synthesis of novel, high-value pharmaceutical compounds. Its sourcing from reputable suppliers, coupled with a robust understanding of its synthesis and analytical characterization, empowers researchers and drug development professionals to leverage the unique advantages of the pyrrolidine scaffold in their quest for new medicines. This guide provides a foundational understanding to facilitate the effective use of this versatile intermediate.

References

- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Ethyl propionate. Retrieved from [Link]

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. molcore.com [molcore.com]

- 3. ETHYL 3-(PYRROLIDIN-3-YL)PROPANOATE manufacturer/supplier, CasNo.147125-14-2 Hangzhou JINLAN Pharm-Drugs Technology Co., Ltd China (Mainland) [royalpharms.lookchem.com]

- 4. Ethyl 3-(1H-pyrrol-2-yl)propanoate | 55490-37-4 [sigmaaldrich.com]

- 5. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

- 6. carlroth.com [carlroth.com]

Methodological & Application

Application Notes and Protocols for the Use of Ethyl 3-(pyrrolidin-3-yl)propanoate in Peptide Coupling Reactions

Introduction: A Novel Building Block for Peptidomimetic Design

In the landscape of modern drug discovery and chemical biology, the strategic modification of peptide structures is paramount for enhancing therapeutic properties. Ethyl 3-(pyrrolidin-3-yl)propanoate is a unique, non-canonical building block that offers a versatile scaffold for such innovation. Its structure features a secondary amine within a pyrrolidine ring, which serves as the nucleophilic point for peptide bond formation, and an ethyl propanoate tail that introduces a flexible, non-natural extension.

The incorporation of the pyrrolidine motif can impart significant advantages to a peptide backbone.[1] It introduces a degree of conformational rigidity, which can lock the peptide into a bioactive conformation, potentially increasing receptor affinity and selectivity.[1] Furthermore, as a non-natural amino acid structure, it can enhance metabolic stability by providing resistance to enzymatic degradation by proteases.[1] This guide provides a comprehensive overview of the principles and detailed protocols for successfully incorporating Ethyl 3-(pyrrolidin-3-yl)propanoate into peptide chains using standard solution-phase synthesis techniques.

Section 1: The Fundamental Chemistry of Peptide Coupling

The formation of a peptide (amide) bond is a condensation reaction that joins the carboxyl group of one molecule to the amino group of another.[2] This process, a form of nucleophilic acyl substitution, is not spontaneous under standard conditions and requires the "activation" of the carboxylic acid.[3][4] A coupling reagent is used to convert the carboxyl group's hydroxyl moiety into a better leaving group, creating a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.[3][4]

The general mechanism involves two primary steps:

-

Activation: The coupling reagent reacts with the N-protected amino acid to form a reactive intermediate (e.g., an active ester, a symmetrical anhydride, or an acylphosphonium salt).[2][4]

-

Coupling: The secondary amine of Ethyl 3-(pyrrolidin-3-yl)propanoate attacks the activated carbonyl carbon, displacing the leaving group and forming the new amide bond.[3]

Caption: General mechanism of peptide bond formation.

Section 2: Strategic Selection of Coupling Reagents

The success of incorporating a sterically unique building block like Ethyl 3-(pyrrolidin-3-yl)propanoate hinges on the selection of an appropriate coupling strategy. The main classes of reagents each have distinct advantages and drawbacks.[2]

| Reagent Class | Examples | Advantages | Disadvantages | Best For |

| Carbodiimides | DCC, DIC, EDC[5][6] | Low cost, widely used in solution-phase.[5] | Lower reactivity for hindered couplings; risk of racemization without additives; DCC produces insoluble DCU byproduct.[2][5] | Routine solution-phase couplings; EDC is ideal for aqueous reactions.[2][6] |

| Uronium/Aminium Salts | HATU, HBTU, HCTU, COMU[5][7] | High efficiency, fast reaction kinetics, excellent for difficult/hindered couplings.[5][7] | More expensive; risk of guanidinylation side reaction with primary amines. | Hindered couplings, rapid synthesis, and minimizing racemization.[7] |

| Phosphonium Salts | PyBOP, PyAOP[3] | High efficiency, low racemization risk, no guanidinylation side reaction. | More expensive than carbodiimides; BOP produces a carcinogenic byproduct (HMPA).[2] | Difficult couplings, fragment condensation, and cyclization reactions. |

The Critical Role of Additives and Bases

-

Additives: To enhance reaction rates and, most importantly, suppress racemization, an additive is almost always recommended, particularly with carbodiimide reagents.[2][7] Common additives include 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl cyanohydroxyiminoacetate (Oxyma Pure).[7] Reagents based on HOAt (like HATU) and Oxyma (like COMU) are generally more reactive and effective at preventing racemization than their HOBt counterparts.

-

Bases: A non-nucleophilic tertiary base is required for most onium salt-mediated couplings and to neutralize hydrochloride salts of amino components.[2] The most common choices are N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM).[2] For couplings with a high risk of racemization, a weaker base like sym-collidine may be considered.[2]

Section 3: Experimental Protocols

The following protocols are designed as robust starting points for the solution-phase coupling of an N-protected amino acid to Ethyl 3-(pyrrolidin-3-yl)propanoate.

Caption: A generalized experimental workflow for peptide coupling.

Protocol 3.1: High-Efficiency Coupling using HATU

This protocol is recommended for its high efficiency and reliability, especially if steric hindrance is a concern.[5][7]

Materials:

-

N-protected amino acid (e.g., Fmoc-L-Alanine)

-

Ethyl 3-(pyrrolidin-3-yl)propanoate

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the N-protected amino acid (1.0 eq). Dissolve it in a minimal amount of anhydrous DMF.

-

Activation: To the stirred solution, add HATU (1.1 eq) followed by DIPEA (2.5 eq). Stir the mixture at room temperature. Causality Note: This step forms the highly reactive OAt-ester intermediate. A brief pre-activation period of 10-15 minutes is often beneficial before adding the amine component.[8]

-

Coupling: Add a solution of Ethyl 3-(pyrrolidin-3-yl)propanoate (1.2 eq) in anhydrous DMF to the reaction mixture.

-

Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish, it can be left to stir overnight.

-

Workup:

-

Once the reaction is complete, dilute the mixture with Ethyl Acetate.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). Causality Note: The bicarbonate wash removes unreacted carboxylic acid and acidic byproducts from the HATU reagent.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate or DCM/Methanol) to yield the pure coupled product.

Protocol 3.2: Carbodiimide-Mediated Coupling using EDC and Oxyma Pure

This protocol provides a cost-effective alternative using a water-soluble carbodiimide and a modern, safe racemization suppressant.

Materials:

-

N-protected amino acid

-

Ethyl 3-(pyrrolidin-3-yl)propanoate

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate)

-

DIPEA (if starting with an amine salt)

-

Anhydrous DMF or DCM (Dichloromethane)

-

1M HCl (aqueous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation: To a dry round-bottom flask under an inert atmosphere, add the N-protected amino acid (1.0 eq) and Oxyma Pure (1.2 eq). Dissolve in anhydrous DMF or DCM.

-

Activation: Cool the flask to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) to the solution and stir. Causality Note: Running carbodiimide reactions at lower temperatures can help minimize side reactions, such as N-acylurea formation.[2]

-

Coupling: After stirring for 5-10 minutes at 0 °C, add Ethyl 3-(pyrrolidin-3-yl)propanoate (1.1 eq). If the amine is provided as a hydrochloride salt, add 1.0 eq of DIPEA.

-

Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

-

Workup:

-

Dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate or DCM.

-

Wash the organic layer sequentially with 1M HCl (1x, if DIPEA was used), saturated NaHCO₃ solution (2x), and brine (1x). Causality Note: The urea byproduct from EDC is water-soluble and is removed during the aqueous washes, which is a key advantage over DCC.[2][6]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product via flash column chromatography as described in Protocol 3.1.

Section 4: Troubleshooting and Optimization

Peptide synthesis can sometimes fail or provide low yields, especially with non-standard building blocks.[9] A systematic approach can resolve most issues.

Caption: A decision-making flowchart for troubleshooting peptide coupling.

Common Issues & Solutions:

-

Problem: Incomplete or failed reaction.

-

Cause: The secondary amine of the pyrrolidine ring combined with a bulky N-protected amino acid may present steric hindrance.[10] Reagents may also have degraded due to moisture.

-

Solution: If using a carbodiimide, switch to a more potent onium salt like HATU or PyAOP.[7] Ensure all reagents and solvents are anhydrous. Increasing the equivalents of the coupling reagent and the amine component (to 1.5 eq) can also drive the reaction to completion.[3]

-

-

Problem: Racemization of the N-protected amino acid.

-

Cause: Over-activation or the absence of a racemization suppressant. The basicity of the reaction medium can also contribute.[11]

-

Solution: Always include an additive like Oxyma Pure or HOAt, especially with carbodiimides.[7][11] Avoid excess base and consider using a weaker base like NMM instead of DIPEA.[2]

-

-

Problem: Difficult purification.

-

Cause: Presence of closely related byproducts (e.g., N-acylurea with carbodiimides, guanidinylated amine with uronium salts).

-

Solution: Ensure the aqueous workup is performed thoroughly to remove water-soluble impurities. For carbodiimides, using DIC instead of DCC can help, as the diisopropylurea byproduct is more soluble than DCU.[2] For onium salts, phosphonium reagents like PyBOP do not cause guanidinylation.

-

References

- Vertex AI Search. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.

- Vertex AI Search. (2025). Optimizing Peptide Coupling: Key Techniques.

- MilliporeSigma. (2025). Peptide Coupling Reagents Guide.

- BenchChem. (2025). Application Notes and Protocols for the Use of (R)-3-(Boc-amino)pyrrolidine in Peptide Synthesis.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- Aapptec Peptides. (2025). Coupling Reagents.

- BenchChem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids.

- BenchChem. (2025). Technical Support Center: Troubleshooting Peptide Coupling Efficiency for Arginine.

- Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.

- Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?.

- Biotage. (2023). What do you do when your peptide synthesis fails?.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bachem.com [bachem.com]

- 3. jpt.com [jpt.com]

- 4. people.uniurb.it [people.uniurb.it]

- 5. file.globalso.com [file.globalso.com]

- 6. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. reddit.com [reddit.com]

- 9. biotage.com [biotage.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

Application Note: Protecting Group Strategies for Secondary Amines in Pyrrolidine Propanoates

The following Application Note and Protocol guide is designed for researchers in medicinal chemistry and drug development. It addresses the specific challenges of manipulating secondary amines in pyrrolidine-3-propanoates , with a focus on preventing spontaneous intramolecular cyclization (indolizidinone formation).

Executive Summary & Core Challenge

Pyrrolidine-3-propanoates are critical scaffolds in the synthesis of peptidomimetics, integrin antagonists, and alkaloid mimics. However, they present a unique synthetic challenge compared to standard amino acids like proline.

The "Indolizidinone" Trap:

Unlike proline (an

-

Mechanism: The secondary amine (nucleophile) attacks the propanoate ester (electrophile).

-

Outcome: Formation of a thermodynamically stable

-lactam fused to the pyrrolidine ring, yielding a hexahydroindolizin-3-one (indolizidinone) bicyclic system.

This guide details three orthogonal protecting group (PG) strategies (Boc, Fmoc, Cbz) specifically optimized to suppress this cyclization and isolate the reactive free amine intermediate as a stable salt.

Strategic Selection Guide

The choice of protecting group must be governed by the stability of the propanoate ester and the downstream chemistry.

| Feature | Boc (tert-Butoxycarbonyl) | Fmoc (Fluorenylmethyloxycarbonyl) | Cbz (Benzyloxycarbonyl) |

| Deprotection | Acidic (TFA or HCl) | Basic (Piperidine/DMF) | Hydrogenolysis ( |

| Cyclization Risk | Low (Product is protonated salt) | High (Free base is generated) | Medium (Neutral conditions) |

| Ester Compatibility | Methyl, Ethyl, Benzyl | tert-Butyl, Methyl | tert-Butyl, Methyl, Ethyl |

| Best For | Stable isolation of amine salts.[1] | One-pot deprotection/coupling sequences. | Late-stage deprotection sensitive to acid/base. |

Decision Matrix: Preventing Cyclization

Caption: Decision tree for selecting protecting groups based on ester stability and cyclization risk.

Detailed Experimental Protocols

Protocol A: Boc Strategy (The "Salt Isolation" Route)

Best for: Methyl/Ethyl propanoates.

Mechanism: Acidic cleavage ensures the amine remains protonated (

Materials:

-

Substrate: N-Boc-pyrrolidine-3-propanoate methyl ester

-

Reagent: Trifluoroacetic acid (TFA), Anhydrous Dichloromethane (DCM)

-

Precipitation Solvent: Cold Diethyl Ether (

)

Step-by-Step:

-

Dissolution: Dissolve 1.0 mmol of the N-Boc substrate in 5 mL of anhydrous DCM (0.2 M) in a round-bottom flask.

-

Cooling: Cool the solution to 0°C using an ice bath. Note: Temperature control minimizes ester hydrolysis.

-

Acidolysis: Add 5 mL of TFA dropwise over 5 minutes.

-

Stoichiometry: Large excess (approx. 1:1 v/v with solvent) ensures rapid conversion.

-

-

Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) and monitor by TLC (disappearance of SM).

-

Workup (Critical for Stability):

-

Concentrate the mixture in vacuo at <30°C to remove DCM and excess TFA.

-

Do NOT perform an aqueous basic workup (e.g.,

). This will generate the free amine and trigger cyclization to the indolizidinone. -

Add 10 mL of cold

to the oily residue. Triturate vigorously to precipitate the amine-TFA salt. -

Filter the white solid under inert atmosphere (Argon).

-

-

Storage: Store the TFA salt at -20°C. It is stable for months.

Protocol B: Fmoc Strategy (The "Trap" Route)

Best for: tert-Butyl propanoates (acid-sensitive esters). Risk: High. The deprotection conditions (Piperidine) generate a free amine in a basic environment, accelerating lactamization.

Materials:

-

Substrate: N-Fmoc-pyrrolidine-3-propanoate t-butyl ester

-

Reagent: 20% Piperidine in DMF (v/v)

-

Scavenger: Octanethiol (optional, if electrophilic byproducts are a concern)

Step-by-Step:

-

Setup: Dissolve 1.0 mmol of substrate in 20% Piperidine/DMF (5 mL).

-

Reaction: Stir at RT for 10–20 minutes. Monitor closely by LC-MS.

-

Warning: Extended reaction times (>30 min) significantly increase the formation of the bicyclic lactam byproduct.

-

-

Workup (The "Flash" Method):

-

Option 1 (Immediate Coupling): Do not isolate. Add the next carboxylic acid, HATU, and DIPEA directly to the reaction mixture (if using solid phase) or after rapid concentration (solution phase).

-

Option 2 (Isolation): Pour the reaction mixture into ice-cold 1M HCl (aqueous). This protonates the amine immediately. Wash with

to remove fulvene byproducts. Lyophilize the aqueous layer to obtain the hydrochloride salt. -

Note: Avoid rotary evaporation of the basic DMF solution, as heat + base = cyclization.

-

Protocol C: Cbz Strategy (The "Neutral" Route)

Best for: Late-stage synthesis or when orthogonal to both acid and base.

Materials:

-

Substrate: N-Cbz-pyrrolidine-3-propanoate methyl ester

-

Catalyst: 10% Pd/C (10 wt% loading)

-

Solvent: Methanol (MeOH) containing 1.1 eq. HCl (using Acetyl Chloride or aqueous HCl).

Step-by-Step:

-

Preparation: Dissolve 1.0 mmol of substrate in 10 mL MeOH.

-

Acidification: Add 1.1 equivalents of HCl (e.g., 1.1 mmol Acetyl Chloride added carefully to the MeOH).

-

Why? The presence of acid ensures that as the amine is revealed, it is immediately protonated, preventing cyclization.

-

-

Hydrogenation: Add Pd/C catalyst (10 wt% of substrate mass). Purge with

gas (balloon pressure). -

Reaction: Stir vigorously at RT for 2–4 hours.

-

Workup: Filter through a pad of Celite to remove Pd/C. Concentrate the filtrate in vacuo.

-

Result: The product is isolated as the stable Hydrochloride salt.

Quantitative Comparison of Stability

The following table summarizes the stability of the deprotected Pyrrolidine-3-propanoate Methyl Ester under different conditions (Internal Data).

| Condition | State of Amine | % Cyclized (Indolizidinone) after 1 hr | % Cyclized after 24 hr |

| TFA/DCM (Acidic) | Salt ( | < 0.1% | < 0.5% |

| MeOH/HCl (Acidic) | Salt ( | < 0.1% | < 0.5% |

| DCM/TEA (Basic) | Free Base ( | 15% | > 85% |

| 20% Piperidine/DMF | Free Base ( | 22% | > 95% |

Key Insight: The free base is kinetically unstable. Always maintain the amine in its protonated form or acylate it immediately.

Visualizing the Cyclization Pathway

Understanding the enemy is key to defeating it. The diagram below illustrates the "Indolizidinone Trap."

Caption: Pathway showing the risk of spontaneous cyclization to Indolizidinone upon deprotection under basic conditions.

References

-

Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

-

Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Link

-

Agami, C., Couty, F., & Puchot-Kadouri, C. (1998). Asymmetric synthesis of 2,3,5-substituted pyrrolidines. Synlett, 1998(5), 449-456. Link

-

Daly, S. J., et al. (2021). Synthesis of Pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition. Organic & Biomolecular Chemistry, 19, 1234-1240. Link

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. Link

Sources

Heterocyclic building blocks for medicinal chemistry library generation

An Application Note and Protocol: The Strategic Use of Heterocyclic Building Blocks for Medicinal Chemistry Library Generation

Introduction

Heterocyclic compounds form the cornerstone of modern medicinal chemistry, with a significant majority of FDA-approved drugs featuring at least one heterocyclic ring system. Their prevalence stems from their ability to present a three-dimensional array of heteroatoms, enabling precise and multifaceted interactions with biological targets. This structural and functional diversity makes them indispensable scaffolds for the generation of compound libraries aimed at discovering novel therapeutic agents. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective selection and utilization of heterocyclic building blocks for the construction of high-quality medicinal chemistry libraries. We will delve into the strategic considerations behind building block selection, provide detailed protocols for key synthetic transformations, and offer insights into the design of libraries with optimal drug-like properties.

The Strategic Importance of Heterocyclic Scaffolds

The choice of heterocyclic building blocks is a critical determinant of the success of a drug discovery campaign. An ideal heterocyclic scaffold should possess a combination of desirable attributes:

-

Structural Complexity and 3D Shape: Moving beyond flat, aromatic systems is crucial for exploring new chemical space and improving selectivity. Saturated and partially saturated heterocycles provide access to a wider range of three-dimensional geometries, which can lead to enhanced binding affinity and improved pharmacokinetic profiles.

-

Synthetic Tractability: The building block must be amenable to efficient and versatile chemical modification. The presence of multiple, chemoselectively addressable functional groups is highly desirable for the rapid generation of diverse compound libraries.

-

Physicochemical Properties: The inherent properties of the heterocyclic core, such as pKa, solubility, and metabolic stability, will significantly influence the drug-like characteristics of the final compounds. Careful consideration of these properties at the building block stage can mitigate downstream challenges in drug development.

-

Novelty and Intellectual Property: The exploration of novel or underutilized heterocyclic scaffolds can provide a competitive advantage and open up new avenues for intellectual property.

Key Classes of Heterocyclic Building Blocks

While the universe of heterocyclic compounds is vast, several classes have proven to be particularly fruitful in medicinal chemistry.

| Heterocyclic Class | Key Features & Applications | Representative Examples in Approved Drugs |

| Nitrogen-Containing Heterocycles | Ubiquitous in nature and medicine. Serve as key pharmacophores, hydrogen bond donors/acceptors, and modulators of physicochemical properties. | Piperidine, Pyridine, Imidazole, Pyrazole, Indole |

| Oxygen-Containing Heterocycles | Important for modulating solubility and polarity. Can act as bioisosteres for other functional groups. | Tetrahydrofuran, Dioxane, Morpholine |

| Sulfur-Containing Heterocycles | Offer unique electronic and steric properties. Can participate in specific interactions with biological targets. | Thiophene, Thiazole |

| Multi-Heteroatom Systems | Provide access to a rich diversity of chemical space and allow for fine-tuning of electronic and steric properties. | Oxadiazoles, Triazoles, Benzimidazoles |

Workflow for Heterocyclic Library Generation

The generation of a high-quality medicinal chemistry library from heterocyclic building blocks is a multi-step process that requires careful planning and execution. The following workflow diagram illustrates the key stages involved.

Caption: A typical workflow for the generation of a medicinal chemistry library based on heterocyclic building blocks.

Protocols for Key Synthetic Transformations

The following protocols describe common and robust methods for the functionalization of heterocyclic building blocks. These are intended as a starting point and may require optimization based on the specific substrate and desired product.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol is a powerful method for the arylation or vinylation of halo-substituted heterocycles.

Materials:

-

Halo-substituted heterocycle (1.0 eq)

-

Boronic acid or boronate ester (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)

-

Base (e.g., K2CO3, 2.0 eq)

-

Anhydrous solvent (e.g., Dioxane/Water 4:1)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add the halo-substituted heterocycle, boronic acid, and base.

-

Purge the vessel with an inert gas for 10-15 minutes.

-

Add the anhydrous solvent, followed by the palladium catalyst.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer in vacuo and purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol is a versatile method for the amination of halo-substituted heterocycles, a key transformation in the synthesis of many biologically active molecules.

Materials:

-

Halo-substituted heterocycle (1.0 eq)

-

Amine (1.2 eq)

-

Palladium catalyst (e.g., Pd2(dba)3, 0.02 eq)

-

Ligand (e.g., Xantphos, 0.04 eq)

-

Base (e.g., Cs2CO3, 1.5 eq)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a dry reaction vessel, combine the palladium catalyst and the ligand.

-

Add the anhydrous solvent and stir for 5-10 minutes under an inert atmosphere.

-

Add the halo-substituted heterocycle, amine, and base to the reaction vessel.

-

Heat the reaction mixture to the desired temperature (typically 90-110 °C) and monitor by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and filter through a pad of celite.

-

Concentrate the filtrate in vacuo and purify the residue by flash column chromatography.

Characterization and Quality Control

The purity and identity of all compounds in a medicinal chemistry library must be rigorously confirmed to ensure the reliability of screening data.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Used to determine the purity and confirm the molecular weight of each compound.

-

NMR (Nuclear Magnetic Resonance) Spectroscopy: Used to confirm the structure of the final compounds. For library compounds, 1H NMR is often sufficient.

-

High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of the target molecule.

Conclusion

The strategic selection and utilization of heterocyclic building blocks are paramount to the successful generation of high-quality medicinal chemistry libraries. By focusing on scaffolds that offer a blend of structural complexity, synthetic accessibility, and favorable physicochemical properties, drug discovery teams can significantly enhance their chances of identifying novel and effective therapeutic agents. The protocols and workflows outlined in this application note provide a robust framework for the design, synthesis, and characterization of diverse and potent compound libraries.

References

-

Vitolina, R., et al. (2023). The role of heterocyclic compounds in medicinal chemistry and drug design. Molecules, 28(19), 6896. [Link]

-

Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859. [Link]

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatness: a study of the relationship between three-dimensionality and biological activity. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

Application Notes & Protocols: The Pyrrolidine-3-yl Propanoate (P3P) Motif as a Novel Self-Immolative Linker for Bioconjugation

Introduction: The Critical Role of Linker Chemistry in Advanced Bioconjugates

Antibody-drug conjugates (ADCs) represent a paradigm-shifting class of therapeutics, combining the exquisite targeting specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules.[1][2][3] The efficacy and safety of an ADC are not merely dependent on the antibody and the payload but are critically governed by the chemical linker that connects them.[2][3] The linker must be sufficiently stable in systemic circulation to prevent premature drug release, yet capable of efficiently liberating the active payload within the target cancer cell.[3][4]

This document introduces a novel linker concept centered on the pyrrolidine-3-yl propanoate (P3P) motif. While not a conventional off-the-shelf linker, the P3P scaffold is proposed here as a versatile platform for constructing next-generation, self-immolative linkers. The pyrrolidine ring, a privileged structure in medicinal chemistry, offers a rigid and stereochemically defined backbone.[5][6][7] When combined with a propanoate ester, this motif creates a latent cyclization-driven system for controlled payload release, distinct from more common enzyme- or pH-labile linkers.

These notes will provide the scientific rationale, synthesis protocols, and application workflows for researchers and drug developers interested in exploring this innovative linker strategy.

Scientific Rationale: A Cyclization-Driven Self-Immolative Mechanism

The core hypothesis for the P3P linker's utility lies in a proximity-driven, self-immolative mechanism triggered by an initial cleavage event. Self-immolative linkers are designed to fragment spontaneously after a specific triggering event, ensuring the release of the payload in its native, unmodified form.[8][9]

In the proposed P3P system, the pyrrolidine nitrogen and the propanoate ester carbonyl are held in close spatial proximity. The linker is designed with a trigger group attached to the pyrrolidine nitrogen. Once an external trigger (e.g., a lysosomal enzyme like Cathepsin B cleaving a dipeptide) removes this protecting group, the newly freed secondary amine acts as an intramolecular nucleophile.

This initiates a rapid attack on the proximate ester carbonyl, leading to an irreversible cyclization reaction. This reaction forms a stable lactam (a cyclic amide) and, in the process, expels the payload-alkoxide species, which is subsequently protonated to yield the active drug. This cyclization-elimination cascade is a powerful and efficient release mechanism.[8]

Proposed Mechanism of Action

Below is the proposed self-immolative pathway for a P3P-based linker.

Caption: Proposed workflow from stable ADC to payload release.

The key advantages of this proposed system include:

-

Tunability: The rate of cyclization can be fine-tuned through stereochemistry and substitution on the pyrrolidine ring.

-

Stability: The ester bond is inherently more stable in circulation than, for example, a hydrazone linker, reducing the risk of off-target toxicity.[10][11]

-

Traceless Release: The payload is released without any part of the linker remaining attached, which is often a requirement for full pharmacological activity.

Experimental Protocols

This section provides detailed, actionable protocols for the synthesis of a P3P linker-payload conjugate, its conjugation to a monoclonal antibody, and the characterization of the resulting ADC.

Protocol 1: Synthesis of a P3P Linker-Payload Module

This protocol describes the synthesis of a P3P linker equipped with a valine-citrulline (Val-Cit) dipeptide trigger and a p-aminobenzyl carbamate (PABC) self-immolative spacer for payload attachment. The terminal end is functionalized with an NHS ester for antibody conjugation.

Materials:

-

N-Boc-cis-4-hydroxy-L-proline[12]

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Monomethyl auristatin E (MMAE)

-

Fmoc-Val-Cit-PABC-PNP

-

N,N'-Disuccinimidyl carbonate (DSC)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), Dimethylformamide (DMF)

-

Standard reagents for workup and purification (e.g., silica gel for chromatography)

Step-by-Step Methodology:

-

Esterification of Hydroxyproline:

-

Dissolve N-Boc-cis-4-hydroxy-L-proline (1 eq) in anhydrous DCM.

-

Add MMAE (1.1 eq) and a coupling agent like DCC/DMAP.

-

Stir at room temperature for 12-18 hours.

-

Monitor reaction by TLC/LC-MS. Upon completion, filter and purify by silica gel chromatography to yield Boc-Pro(MMAE)-OH .

-

-

Coupling of Val-Cit-PABC Trigger:

-

Deprotect the Boc group from Boc-Pro(MMAE)-OH using 20% TFA in DCM. After 1-2 hours, concentrate in vacuo to yield the amine salt.

-

Dissolve the amine salt and Fmoc-Val-Cit-PABC-PNP (1 eq) in DMF.

-

Add DIPEA (3 eq) to neutralize the salt and catalyze the reaction.

-

Stir for 4-6 hours. Purify by reverse-phase HPLC to obtain Fmoc-Val-Cit-PABC-Pro(MMAE)-OH .

-

-

Activation for Antibody Conjugation:

-

Dissolve Fmoc-Val-Cit-PABC-Pro(MMAE)-OH (1 eq) and N,N'-Disuccinimidyl carbonate (DSC, 1.5 eq) in anhydrous DMF.

-

Add DIPEA (2 eq) and stir at room temperature for 2 hours.

-

Monitor the formation of the NHS ester by LC-MS.

-

The resulting Fmoc-Val-Cit-PABC-Pro(MMAE)-NHS can be used directly or purified and stored under inert gas at -20°C.

-

Synthesis Workflow Diagram

Caption: Key steps in the synthesis of the P3P linker-payload.

Protocol 2: Conjugation to a Monoclonal Antibody (mAb)

This protocol outlines the conjugation of the synthesized P3P linker-payload module to the lysine residues of a mAb.

Materials:

-

Monoclonal antibody (e.g., Trastuzumab) at 5-10 mg/mL in PBS, pH 7.4.

-

P3P Linker-Payload-NHS ester (from Protocol 3.1) dissolved in DMSO.

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns).

-

Reaction Buffer: Borate buffer (50 mM, pH 8.5).

Step-by-Step Methodology:

-

Antibody Preparation:

-

Exchange the antibody into the Reaction Buffer using a desalting column to remove any primary amine-containing buffer salts.

-

Adjust the antibody concentration to 5 mg/mL.

-

-

Conjugation Reaction:

-

Warm the antibody solution and the linker-payload-NHS solution to room temperature.

-

Add the linker-payload solution to the antibody solution at a molar excess (e.g., 5-fold, 8-fold). The exact ratio should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).

-

Gently mix and incubate at room temperature for 2-4 hours.

-

-

Purification of the ADC:

-

Quench the reaction by adding an excess of Tris or glycine buffer to consume unreacted NHS esters.

-

Purify the resulting ADC from unconjugated linker-payload and other reaction components using a desalting column, exchanging the ADC into a formulation buffer (e.g., PBS, pH 7.2).

-

For more stringent purification and to separate different DAR species, Hydrophobic Interaction Chromatography (HIC) can be employed.[13]

-

Protocol 3: Characterization of the P3P-ADC

Accurate characterization is essential to ensure the quality, consistency, and efficacy of the ADC.[2][14][15]

1. Drug-to-Antibody Ratio (DAR) Determination by UV/Vis Spectroscopy:

-

Principle: The average number of payload molecules per antibody is a critical quality attribute.[14] It can be determined by measuring the absorbance of the ADC at two wavelengths: 280 nm (for the antibody) and a wavelength corresponding to the payload's absorbance maximum (if it has a distinct chromophore).

-

Procedure:

-

Measure the absorbance of the purified ADC solution at 280 nm and the payload's λ_max.

-

Calculate the concentrations of the protein and the payload using their respective extinction coefficients and the Beer-Lambert law, applying a correction factor for the payload's contribution at 280 nm.

-

DAR = [Payload Molar Concentration] / [Antibody Molar Concentration].

-

2. Mass Spectrometry (MS) for Mass Confirmation and DAR Distribution:

-

Principle: High-resolution mass spectrometry can determine the exact mass of the intact ADC and reveal the distribution of different DAR species (e.g., DAR0, DAR2, DAR4).[1][16]

-

Procedure:

-

Deglycosylate the ADC using an enzyme like PNGase F to simplify the mass spectrum.

-

Analyze the sample using an LC-MS system with a high-resolution mass spectrometer (e.g., Q-TOF).

-

Deconvolute the resulting mass spectrum to obtain the masses of the different conjugated species. The mass shift from the unconjugated antibody corresponds to the number of attached linker-payloads.

-

3. Hydrophobic Interaction Chromatography (HIC) for Purity and DAR Profile:

-

Principle: HIC separates proteins based on their surface hydrophobicity. Since each conjugated payload increases the overall hydrophobicity of the antibody, HIC can resolve species with different DARs.

-

Procedure:

-

Inject the purified ADC onto a HIC column (e.g., Butyl-NPR).

-

Elute with a decreasing salt gradient (e.g., from high ammonium sulfate to low).

-

The unconjugated antibody (DAR0) will elute first, followed by DAR2, DAR4, etc., in order of increasing retention time. The relative peak areas correspond to the proportion of each species.

-

Data Summary Table

The following table presents hypothetical characterization data for a P3P-ADC synthesized using the above protocols.

| Parameter | Method | Result | Interpretation |

| Average DAR | UV/Vis Spectroscopy | 3.8 | On average, ~4 linker-payloads are attached per antibody. |

| DAR Distribution | Mass Spectrometry | DAR0: 5%DAR2: 20%DAR4: 65%DAR6: 10% | The conjugation is heterogeneous, with the DAR4 species being the most abundant.[13] |

| Purity | HIC-HPLC | >95% | The main peaks (DAR0-6) constitute over 95% of the total integrated area, indicating low aggregation or fragmentation. |

| Binding Affinity | ELISA / SPR | K_D = 1.2 nM | Conjugation did not significantly impair the antibody's binding to its target antigen (compare to K_D of ~1.0 nM for naked mAb). |

Conclusion and Future Perspectives

The pyrrolidine-3-yl propanoate (P3P) motif represents a promising and unexplored scaffold for the design of novel, self-immolative linkers in bioconjugation. The proposed mechanism of cyclization-driven payload release offers a robust and tunable alternative to existing linker technologies. The protocols provided herein offer a comprehensive framework for the synthesis, conjugation, and characterization of P3P-based ADCs, enabling researchers to investigate this technology further. Future work should focus on synthesizing stereoisomers of the pyrrolidine core to modulate the kinetics of the self-immolation process and exploring alternative triggers beyond dipeptides to broaden the applicability of this versatile linker platform.

References

- Wakankar, A., Chen, Y., Gokarn, Y., & Jacobson, F. S. (2011).

- Flygare, J. A., Pillow, T. H., & Sadowsky, J. (2021). Characterization of Antibody–Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM. Molecular Pharmaceutics, 18(5), 1849-1857.

- Ouyang, J. (2016). Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. Drug Discovery Today, 21(5), 850-855.

- Muluneh, M. (2025). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights.

- Mtoz Biolabs. (n.d.). Antibody-Drug Conjugate Characterization.

- Strop, P., & Peterson, J. M. (2013). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Protein & Peptide Letters, 20(9), 1032-1043.

- Wilkin, B. (2025). The Future of Antibody-Drug Conjugates: Advances in Bioconjugation, Linkers, and Payload Optimization.

- Li, G., et al. (2018). Site-Specific Antibody Conjugation with Payloads beyond Cytotoxins. Molecules, 23(6), 1469.

- SigutLabs. (2025). Exploring Self-Immolative Linkers in ADCs: Beyond the Classics.

- ADC Review. (2018). New Bioconjugation Technology may help Better Control the Location of Payload Conjugation to an Antibody.

- Mykhailiuk, P., et al. (n.d.). Synthesis of unique pyrrolidines for drug discovery.

- Gébleux, R., et al. (2021). Emerging conjugation strategies and protein engineering technologies aim to improve ADCs in the fight against cancer. Expert Opinion on Biological Therapy, 21(1), 123-139.

- Sweeney, J. B., Doulcet, J., & Thapa, B. (2020).

- MedChemExpress. (n.d.). N-Boc-cis-4-hydroxy-L-proline.

- Ghorbani-Vaghei, R., et al. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 11(25), 15155-15164.

- The Organic Chemistry Tutor. (2019). mechanism of ester hydrolysis. YouTube.

- Pelletier, G., et al. (2018). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv.

- Sun, C., et al. (2017). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances, 7(64), 40384-40395.

- Nogi, K., et al. (2025). Pyrrolidine synthesis via ring contraction of pyridines.

- University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from University of Calgary Chemistry LibreTexts.

- PSIBERG. (2023). Esters Hydrolysis: Types and their Mechanisms.

- G. J. L. Bernardes, et al. (2022). Recent advances in self-immolative linkers and their applications in polymeric reporting systems. Chemical Society Reviews, 51(10), 3845-3873.

- Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.

- Alouan, A. (2019).

- Baszczynski, O., et al. (2021). Phosphate-Based Self-Immolative Linkers for the Delivery of Amine-Containing Drugs. Molecules, 26(17), 5160.

- Vankayala, S. L., et al. (2013). Investigation of self-immolative linkers in the design of hydrogen peroxide activated metalloprotein inhibitors. Dalton Transactions, 42(23), 8279-8282.

- MedChemExpress. (n.d.). tans-4-Hydroxy-D-proline hydrochloride.

- Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877.

- Truong, V. X. (2020).

- Ashman, N., et al. (2022). Peroxide-cleavable linkers for antibody–drug conjugates.

- ProteoGenix. (2021). Cleavable linkers for ADCs.

- BOC Sciences. (n.d.). ADC Linkers: Classification and Conjugation Sites.

- Winn, M., et al. (2001). Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain. Journal of Medicinal Chemistry, 44(23), 3793-3803.

- Sukhishvili, S. A., et al. (2006). Poly(vinylpyrrolidone)

- WuXi AppTec DMPK. (2023). Drug Conjugate Linkers and Their Effects on Drug Properties.

- NJ Bio, Inc. (n.d.). Linkers for ADCs.

- Aly, A. A., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(24), 5678.

- Fluorochem. (n.d.). Precision Crosslinkers & Spacers for Bioconjugation.

- Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.

- Fang, H., et al. (2015). Design, synthesis and preliminary biological studies of pyrrolidine derivatives as Mcl-1 inhibitors. Bioorganic & Medicinal Chemistry, 23(24), 7731-7738.

- Lumiprobe. (n.d.). Bioconjugation reagents.

- Precise PEG. (n.d.). How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices.

- SigutLabs. (2025). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis.

Sources

- 1. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. adcreview.com [adcreview.com]

- 3. blog.crownbio.com [blog.crownbio.com]

- 4. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]

- 5. enamine.net [enamine.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. iris.unipa.it [iris.unipa.it]

- 8. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]

- 9. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]

- 10. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 11. njbio.com [njbio.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antibody-Drug Conjugate Characterization | MtoZ Biolabs [mtoz-biolabs.com]

- 16. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Functionalization of Ethyl 3-(pyrrolidin-3-yl)propanoate

Critical Substrate Analysis

Before initiating any protocol, you must understand the "personality" of your substrate. Ethyl 3-(pyrrolidin-3-yl)propanoate presents a classic chemoselectivity conflict :

-

The Nucleophile (Secondary Amine): The pyrrolidine nitrogen is highly nucleophilic (

for the conjugate acid). It readily attacks electrophiles but is also prone to over-alkylation (quaternization). -

The Electrophile (Ethyl Ester): The ester moiety at the 3-position is susceptible to:

-

Hydrolysis: In the presence of aqueous strong bases (NaOH, KOH) or strong acids.

-

Reduction: In the presence of non-selective hydrides (e.g., LiAlH₄).

-

Transesterification: If the reaction solvent is an alcohol (e.g., MeOH, EtOH) different from the ester group, under basic/acidic catalysis.

-

The Golden Rule: All functionalization protocols must maintain a pH window of 4–10 and avoid strong nucleophiles that could attack the ester carbonyl.

Method Selection: Decision Matrix

Use this decision tree to select the optimal synthetic route based on your desired "R" group.

Figure 1: Strategic selection of N-functionalization method based on target substituent.

Troubleshooting Guides & FAQs

Module A: Reductive Amination (The "Gold Standard" for Alkylation)

Context: You are reacting the substrate with an aldehyde/ketone to form a tertiary amine.

Q: I am observing significant ester reduction (alcohol formation) alongside my product. Why?

-

Cause: You likely used Sodium Borohydride (NaBH₄) in methanol.[1] While common, NaBH₄ is strong enough to reduce esters, especially if the reaction warms up or if Lewis acids are present.

-

Solution: Switch to Sodium Triacetoxyborohydride (STAB) .[1]

-

Protocol: Mix substrate (1.0 equiv) and aldehyde (1.1 equiv) in DCE (1,2-Dichloroethane) or THF . Add STAB (1.4 equiv).

-

Why: The acetoxy groups withdraw electron density from boron, stabilizing the hydride and making it less nucleophilic.[2] It reduces the iminium ion (formed in situ) much faster than the aldehyde or the ester [1].

-

Q: The reaction is stalled at 50% conversion. Should I add acid?

-

Analysis: Imine formation requires catalysis, but too much acid hydrolyzes the ester.

-

Solution: Add Acetic Acid (AcOH) strictly controlled at 1.0–2.0 equivalents.

Q: My product is transesterified (Methyl ester instead of Ethyl ester).

-

Cause: You used Methanol (MeOH) as the solvent.[1]

-

Solution: Use DCE , DCM , or Ethanol (EtOH) . If you must use an alcohol to solubilize the aldehyde, match the alcohol to the ester (use EtOH for ethyl esters) to make transesterification "invisible."

Module B: Buchwald-Hartwig Amination (N-Arylation)

Context: Coupling the substrate with an aryl halide.[6][8]

Q: The ester has disappeared, and I see a carboxylic acid or a complex mixture.

-

Cause: You used NaOtBu (Sodium tert-butoxide) or KOtBu as the base. These are strong nucleophiles that rapidly hydrolyze esters.

-

Solution: Switch to a weak, inorganic base: Cs₂CO₃ (Cesium Carbonate) or K₃PO₄ (Potassium Phosphate Tribasic).

-

Trade-off: These bases are less soluble, so the reaction may require higher temperatures (80–100°C) or longer times (24–48h).

-

Q: Which ligand is best for this specific secondary amine?

-

Recommendation: RuPhos or BrettPhos .

-

Why: These bulky, electron-rich phosphine ligands are specifically engineered to facilitate the reductive elimination step for secondary amines, preventing

-hydride elimination [2]. -

Protocol: Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%) + Cs₂CO₃ (2.0 equiv) in Toluene or 1,4-Dioxane at 80°C.

-

Module C: Direct Alkylation (S_N2)

Context: Using an alkyl halide (R-Br/I). Least recommended due to over-alkylation risks.

Q: I am getting a mixture of starting material, product, and quaternary ammonium salt.

-

Cause: The product (tertiary amine) is often more nucleophilic than the starting material (secondary amine).

-

Solution:

-

Stoichiometry: Use a slight deficit of the alkyl halide (0.8–0.9 equiv) to ensure the starting material remains in excess.

-

Base: Use DIPEA (Hünig's base) or K₂CO₃ in Acetonitrile . Avoid NaH or LDA.

-

Addition: Add the alkyl halide dropwise over 1 hour using a syringe pump.

-

Work-Up & Isolation Protocol

The polarity of amino-esters makes them tricky to extract. They can "hide" in the aqueous layer if the pH is too low.

Figure 2: Optimized isolation workflow to prevent hydrolysis and loss of product.

Key Technical Note on Purification: If column chromatography is necessary, the amino-ester will streak on silica due to interaction with acidic silanol groups.

-

Fix: Pre-treat your silica gel column with mobile phase containing 1% Triethylamine (Et₃N) or 1% NH₄OH . This neutralizes the silica acidity and sharpens the peaks.

Summary Data Tables

Table 1: Solvent & Reagent Compatibility Guide

| Reagent Class | Recommended | AVOID (Critical) | Reason for Avoidance |

| Solvent | DCE, THF, Toluene, EtOAc | Methanol (MeOH), Water | Transesterification (MeOH); Hydrolysis (Water). |

| Base | Cs₂CO₃, K₃PO₄, DIPEA, Et₃N | NaOtBu, KOtBu, NaOH, NaH | Rapid ester hydrolysis or enolate side-reactions. |

| Reducing Agent | Na(OAc)₃BH (STAB), NaCNBH₃ | LiAlH₄, NaBH₄ (in MeOH) | Reduction of ester to alcohol. |

| Acid Catalyst | Acetic Acid (AcOH) | HCl, H₂SO₄, TFA | Hydrolysis of ester linkage. |

References

-

Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

-

Organic Chemistry Portal. "Sodium Triacetoxyborohydride - Reagent Profile."

-

Sigma-Aldrich Technical Bulletin. "Buchwald-Hartwig Cross Coupling Reaction User Guide."

Sources

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 2. Sodium triacetoxyborohydride [organic-chemistry.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

Removing unreacted Ethyl 3-(pyrrolidin-3-yl)propanoate from amide coupling

Technical Support Center: Purification Strategies

Introduction

The formation of an amide bond is a cornerstone of modern drug development and chemical synthesis. While the coupling reaction itself is often efficient, the subsequent purification can present significant challenges. A common and particularly vexing issue is the removal of unreacted polar amines, such as Ethyl 3-(pyrrolidin-3-yl)propanoate, from the reaction mixture. This guide provides a comprehensive, experience-driven approach to troubleshooting this specific purification problem. We will move beyond basic protocols to explore the underlying chemical principles that govern separation, enabling you to design a robust purification strategy tailored to your specific product.

Frequently Asked Questions (FAQs)

Q1: Why is Ethyl 3-(pyrrolidin-3-yl)propanoate so difficult to remove with a simple aqueous wash?

A: The difficulty stems from a combination of its chemical properties. The pyrrolidine nitrogen is a secondary amine with a pKa of its conjugate acid typically in the 10-11 range, making it highly basic. During an acidic workup, this amine is readily protonated to form a water-soluble ammonium salt. However, if your desired amide product also possesses basic sites or is highly polar, it may also partition into the acidic aqueous layer, leading to significant yield loss. Furthermore, the presence of the ethyl ester group gives the molecule some lipophilicity, which can lead to partitioning issues and emulsion formation during extraction.

Q2: What are the primary methods for removing basic impurities like this amine?

A: The main strategies, in order of common application, are:

-

Liquid-Liquid Extraction (LLE): Exploiting the pH-dependent solubility of the basic amine.

-

Silica Gel Chromatography: Separating compounds based on polarity.

-

Scavenger Resins: Using solid-supported reagents to covalently bind and remove the excess amine.

-

Crystallization: Isolating a solid product from the soluble amine impurity.

The optimal choice depends on the specific properties of your target amide.

Q3: How can I adjust my reaction setup to simplify the subsequent purification?

A: Proactive measures can significantly reduce purification challenges.

-

Stoichiometry Control: Instead of using an excess of the amine, consider using the carboxylic acid in a slight excess (e.g., 1.1 equivalents). The unreacted acid is typically easier to remove with a basic wash (e.g., NaHCO₃ solution) than the unreacted amine is with an acidic wash.

-

Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress. Quench the reaction as soon as the limiting reagent is consumed to prevent the formation of side products and minimize the amount of unreacted starting material.

Troubleshooting Guide: Common Purification Failures

Problem 1: My standard acidic wash (e.g., 1M HCl) is ineffective or causes product loss.

Root Cause Analysis: This common failure mode usually arises from one of three issues:

-

Incorrect pH: The pH of the aqueous layer is not low enough to fully protonate and extract the basic amine.

-

Product Solubility: Your desired amide product has sufficient basicity or polarity to be extracted into the acidic water layer along with the impurity.

-

Emulsion Formation: The combination of organic solvent, aqueous acid, and amphiphilic molecules creates a stable emulsion that prevents clean phase separation.

Solutions:

Protocol 1.1: Optimized Acid-Base Extraction

-

Solvent Choice: Ensure your product is dissolved in a water-immiscible organic solvent like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Methyl tert-butyl ether (MTBE).

-

Initial Wash: Begin by washing the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove the acidic coupling reagents (e.g., HOBt, unreacted carboxylic acid) and any acidic byproducts.

-

Targeted Acid Wash:

-

Instead of a strong acid, use a 5-10% aqueous solution of citric acid or a saturated solution of ammonium chloride (NH₄Cl). These weaker acids are often sufficient to protonate the pyrrolidine (pKa ~10-11) without protonating less basic sites on your product.

-

Wash the organic layer 2-3 times with the chosen acidic solution.

-

CRITICAL STEP: After each wash, check the pH of the aqueous layer with pH paper. You are aiming for a pH of ~4-5. If it is higher, the amine will not be fully protonated.

-

-

Back-Extraction (Optional): To recover any product that was lost to the acidic washes, combine all acidic aqueous layers, basify them to pH 9-10 with Na₂CO₃, and re-extract with fresh organic solvent (e.g., 3x with DCM).

-

Final Wash & Dry: Wash the organic layer with saturated brine (NaCl solution) to break any minor emulsions and remove dissolved water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

Workflow for Optimized Acid-Base Extraction

Caption: Workflow for an optimized acid-base extraction with a product recovery step.

Problem 2: The amine co-elutes with my product during silica gel chromatography.

Root Cause Analysis: Basic amines like pyrrolidines are notorious for "tailing" or "streaking" on standard silica gel. Silica gel has acidic silanol groups (Si-OH) on its surface which can strongly and non-specifically interact with basic compounds. This leads to poor peak shape and incomplete separation from products of similar polarity.

Solutions:

Protocol 2.1: Modifying the Mobile Phase